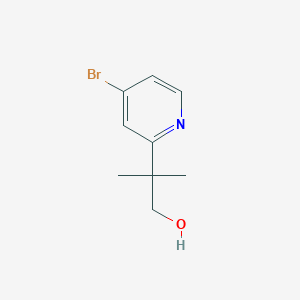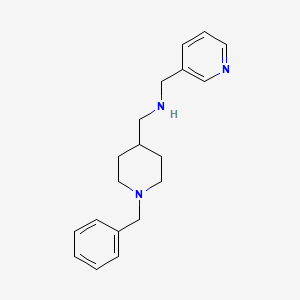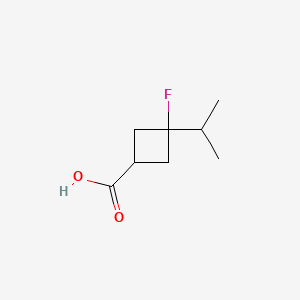
5-methyl-2-(pyrrolidin-2-yl)thiazole HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is a chemical compound with the molecular formula C8H13N2ClS It is a derivative of thiazole and pyrrolidine, both of which are significant in medicinal chemistry due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride typically involves the reaction of 2-aminothiazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which can have different biological activities and applications .
科学的研究の応用
5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
- 5-[(Isopropylamino)methyl]pyrrolidin-2-one hydrochloride
- 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Uniqueness
5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is unique due to its specific combination of thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C8H13ClN2S |
|---|---|
分子量 |
204.72 g/mol |
IUPAC名 |
5-methyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H12N2S.ClH/c1-6-5-10-8(11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H |
InChIキー |
WNBYSLZPUSHVQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)C2CCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Benzyloxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13908709.png)




![cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13908737.png)
![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)

![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)
![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)
